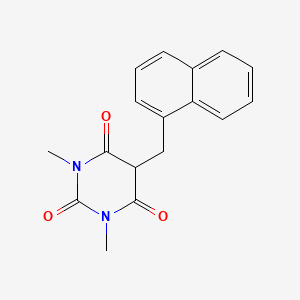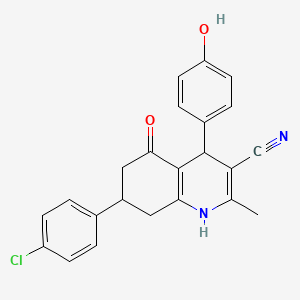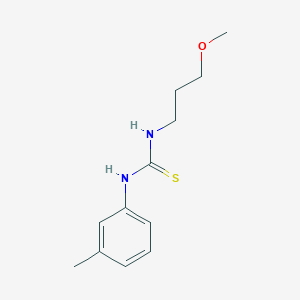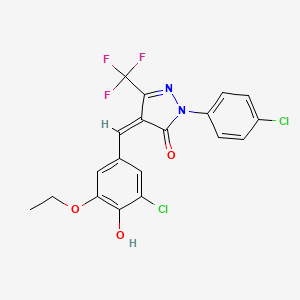
1,3-dimethyl-5-(1-naphthylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5-(1-naphthylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DMN, is a pyrimidine derivative that has been widely studied for its potential applications in various fields. DMN is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.37 g/mol.
Mécanisme D'action
The exact mechanism of action of DMN is not fully understood. However, it has been suggested that DMN may exert its anti-tumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. DMN has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
DMN has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. DMN has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to lipopolysaccharide (LPS) stimulation. In addition, DMN has been found to inhibit the replication of various viruses, including influenza virus and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
DMN has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. DMN is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of DMN in lab experiments. It has been found to have low water solubility, which may limit its use in aqueous-based experiments. In addition, DMN may exhibit cytotoxicity at high concentrations, which may limit its use in certain cell-based assays.
Orientations Futures
There are several potential future directions for research on DMN. One area of interest is the development of new drugs based on the structure of DMN. DMN derivatives may have improved efficacy and reduced toxicity compared to the parent compound. Another area of interest is the development of new methods for the detection of metal ions using DMN as a fluorescent probe. Finally, further research is needed to fully understand the mechanism of action of DMN and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
DMN can be synthesized using a variety of methods, including the reaction of 1-naphthylmethylamine with dimethylmalonate in the presence of a base and a solvent. The resulting intermediate is then cyclized using a suitable reagent to yield DMN. Other methods of synthesis include the reaction of 1-naphthylmethylamine with ethyl acetoacetate or acetylacetone in the presence of a base and a solvent.
Applications De Recherche Scientifique
DMN has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. DMN has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In recent years, DMN has gained attention for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
1,3-dimethyl-5-(naphthalen-1-ylmethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-18-15(20)14(16(21)19(2)17(18)22)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUOMEHSESLNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(naphthalen-1-ylmethyl)-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5120804.png)
![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)
![3-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5120812.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5120824.png)



![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)

![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)

![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)